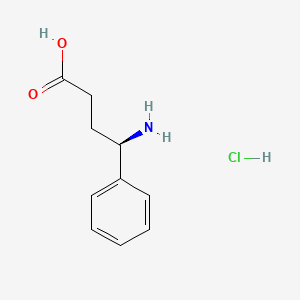

(R)-4-amino-4-phenylbutanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .

Synthesis Analysis

Amino acids are typically synthesized through a variety of methods, including the Strecker amino acid synthesis and the Mannich reaction . The exact method can vary depending on the specific amino acid being synthesized.

Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a variable side chain denoted as 'R’ . The ‘R’ group varies for each amino acid and determines its properties .

Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, largely due to the amine and carboxylic functional groups they contain. They can act as both a base and an acid due to the amine and carboxyl groups, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the nature of the ‘R’ group in their structure. These properties can include solubility in water, reactivity with other molecules, and more .

Applications De Recherche Scientifique

Chemical Derivative Synthesis

(R)-4-amino-4-phenylbutanoic acid hydrochloride is a versatile chemical used in the synthesis of various derivatives. Putis et al. (2008) detailed the preparation of tetrazole-containing derivatives from this compound, leveraging the reactivity of its amino and carboxy terminal groups (Putis, Shuvalova, & Ostrovskii, 2008).

Synthesis of Pharmacologically Active Substances

The compound also serves as a precursor in the synthesis of pharmacologically active substances. Vasil'eva et al. (2016) discussed the synthesis of 3,4-disubstituted 4-aminobutanoic acids, highlighting the pharmacological importance of β-substituted γ-aminobutyric acid derivatives (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Enzymatic Desymmetrization

In biochemical research, (R)-4-amino-4-phenylbutanoic acid hydrochloride is used for enzymatic desymmetrization. Wang et al. (2002) demonstrated the enantioselective hydrolysis of 3-alkyl- and 3-arylglutaronitriles catalyzed by Rhodococcus sp. AJ270 cells, leading to the production of optically active derivatives of this compound (Wang, Liu, & Li, 2002).

Computational and Theoretical Studies

The compound is also a subject of computational and theoretical studies. Charanya et al. (2020) conducted a combined experimental and theoretical study on the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid. This study provided insights into its atomic properties, non-linear optical properties, and potential anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Corrosion Inhibition

Interestingly, derivatives of this compound are also explored for industrial applications such as corrosion inhibition. Fadel and Yousif (2020) synthesized a novel corrosion inhibitor from (R)-4-amino-4-phenylbutanoic acid and tested its effectiveness on carbon steel in hydrochloric acid solution (Fadel & Yousif, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4R)-4-amino-4-phenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYVTLZMBWZXGN-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-amino-4-phenylbutanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)

![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)

![5-Ethylsulfanyl-4-[[4-(5-fluoropyridin-2-yl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B568784.png)